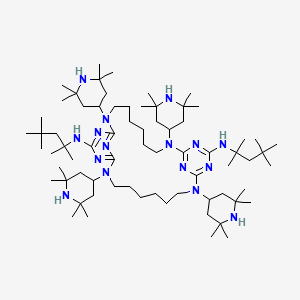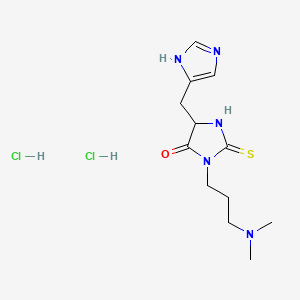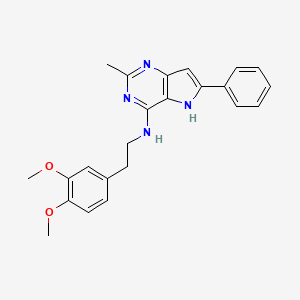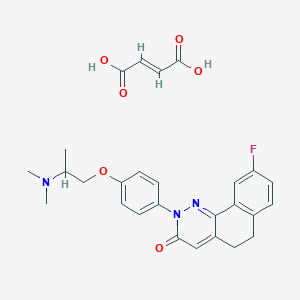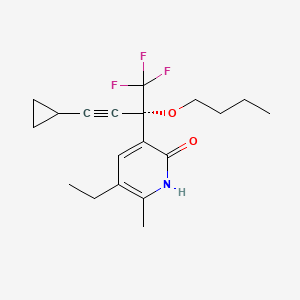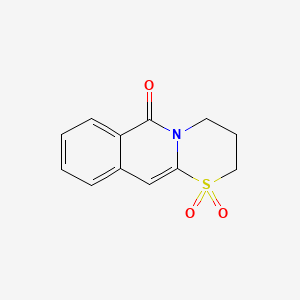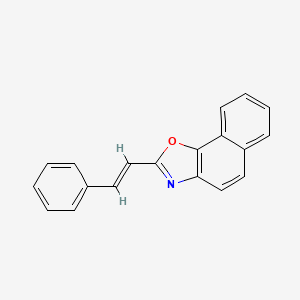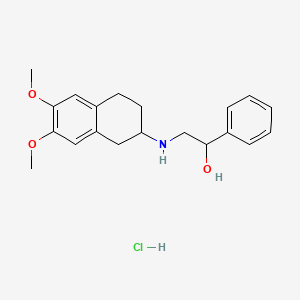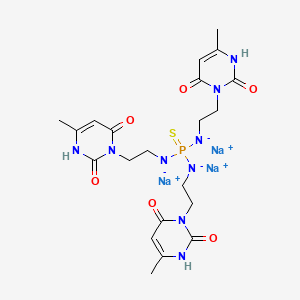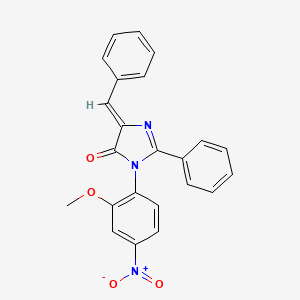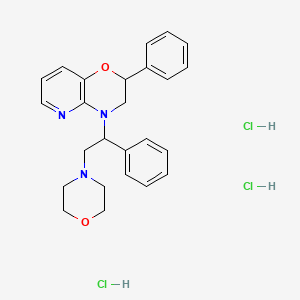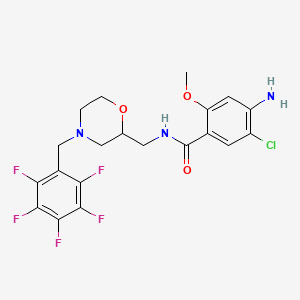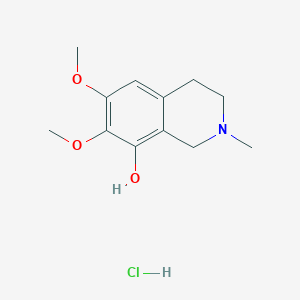
Anhalidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhalidine hydrochloride is a naturally occurring tetrahydroisoquinoline-based alkaloid. It is primarily isolated from the cactus species Lophophora williamsii and has also been detected in other cacti and several species of Acacia . This compound is part of a family of alkaloids structurally related to mescaline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhalidine hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide under basic conditions to form the corresponding N-methyl derivative. This intermediate is then subjected to demethylation using boron tribromide to yield anhalidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using crystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Anhalidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anhalidine can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert anhalidine to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anhalidine structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroanhalidine.
Substitution: Various substituted anhalidine derivatives.
Wissenschaftliche Forschungsanwendungen
Anhalidine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of anhalidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This compound binds to receptors in the central nervous system, leading to altered neurotransmitter release and uptake . This modulation can result in various physiological and psychological effects .
Vergleich Mit ähnlichen Verbindungen
Mescaline: Structurally related to anhalidine and shares similar psychoactive properties.
Pellotine: Another tetrahydroisoquinoline alkaloid found in cacti.
Hordenine: An alkaloid with similar pharmacological effects.
Uniqueness: Anhalidine hydrochloride is unique due to its specific structural features and its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable compound for research into complex biochemical pathways and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2245-89-8 |
|---|---|
Molekularformel |
C12H18ClNO3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13;/h6,14H,4-5,7H2,1-3H3;1H |
InChI-Schlüssel |
WKXYPQOQUQVXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C(=C2C1)O)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


